3-Bromo-6-nitro-1,8-naphthyridine
Description
Overview of the 1,8-Naphthyridine (B1210474) Core Structure in Heterocyclic Chemistry Research
The 1,8-naphthyridine scaffold, a heterocyclic compound composed of two fused pyridine (B92270) rings, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net This nitrogen-containing heterocycle, one of six possible isomers of naphthyridine, has garnered significant attention from researchers due to its versatile synthesis, reactivity, and wide array of biological activities. nih.govresearchgate.net The rigid, planar structure of the 1,8-naphthyridine core makes it an ideal framework for developing a diverse range of bioactive molecules and functional materials. researchgate.net
The synthesis of the 1,8-naphthyridine ring system is well-established, with the Friedländer annulation being one of the most common and efficient methods. rsc.org This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene (B1212753) group. rsc.orgorganic-chemistry.org Researchers have developed numerous variations of this synthesis, including greener methods using water as a solvent and catalyst-free, multi-component reactions, to improve yields and sustainability. rsc.orgrsc.orgkthmcollege.ac.in This accessibility has further fueled its exploration in various scientific fields.
The applications of 1,8-naphthyridine derivatives are extensive. In medicine, this scaffold is the foundation for numerous therapeutic agents, including the antibacterial drug Gemifloxacin. kthmcollege.ac.in Derivatives have shown a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. nih.govnih.govnih.gov Beyond medicine, the unique photophysical properties of the 1,8-naphthyridine core have led to its use in developing materials for organic light-emitting diodes (OLEDs) and as molecular sensors. kthmcollege.ac.in
Rationale for Advanced Academic Research on Functionalized Naphthyridines
The broad utility of the 1,8-naphthyridine scaffold has naturally led to intensive research into its functionalized derivatives. By strategically adding various chemical groups to the core structure, scientists can fine-tune the molecule's electronic, steric, and physicochemical properties to enhance specific activities or create novel functionalities. This process of molecular hybridization and functionalization is a key strategy in modern drug discovery and materials science. rsc.org
A primary driver for this research is the quest for new therapeutic agents to combat challenges like drug-resistant pathogens and complex diseases. researchgate.netnih.gov For instance, the introduction of different substituents can modulate the antibacterial potency of naphthyridine-based compounds, potentially overcoming resistance mechanisms in bacteria. nih.govnih.gov Similarly, specific functional groups can direct the molecule to interact with particular biological targets, such as enzymes or receptors implicated in cancer or neurological disorders. nih.gov Research has shown that substituents at various positions on the naphthyridine ring can confer a range of biological activities, including:
Anticancer nih.gov
Antimicrobial nih.gov
Antiviral nih.gov
Anti-inflammatory nih.gov
Antitubercular researchgate.net
Antioxidant nih.gov
The introduction of functional groups also allows for the creation of complex molecular architectures. A well-placed halogen, for example, can serve as a "handle" for further chemical modifications through cross-coupling reactions, enabling the synthesis of a vast library of derivatives from a single intermediate. researchgate.net This modular approach is highly efficient for structure-activity relationship (SAR) studies, where researchers systematically alter parts of a molecule to understand how its structure relates to its biological function. rsc.org
Specific Academic Relevance of 3-Bromo-6-nitro-1,8-naphthyridine as a Strategic Research Target
Within the vast family of functionalized naphthyridines, This compound stands out as a particularly valuable intermediate for academic and synthetic research. Its strategic importance stems from the specific placement of two highly reactive functional groups: a bromine atom at position 3 and a nitro group at position 6. This unique substitution pattern makes it a versatile building block for constructing more complex and pharmacologically relevant molecules.
The bromine atom at the C3-position is a key feature for synthetic diversification. It is well-positioned to participate in a variety of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This allows for the straightforward introduction of various nitrogen-based nucleophiles, leading to the synthesis of novel 3-amino-1,8-naphthyridine derivatives. A study on the closely related 3-bromo-6-nitro-1,8-naphthyridin-2(1H)-one demonstrated its successful use in Buchwald-Hartwig cross-coupling with different anilines, showcasing the utility of the bromo-nitro substitution pattern for creating libraries of potential antibacterial agents. researchgate.net
Simultaneously, the nitro group at the C6-position serves two critical roles. Firstly, as a strong electron-withdrawing group, it activates the naphthyridine ring, facilitating nucleophilic aromatic substitution (NAS) reactions. nih.govmasterorganicchemistry.com This electronic effect makes the bromine atom at C3 even more susceptible to substitution. Secondly, the nitro group itself can be readily reduced to an amino group. This transformation opens up another avenue for functionalization, allowing for the introduction of new substituents through amide bond formation or other amine-related chemistries.
Therefore, this compound is not typically an end product but rather a strategic intermediate. Its dual functionality provides chemists with a modular platform to systematically and efficiently generate a wide range of complex naphthyridine derivatives for biological screening and materials development. rsc.org The commercial availability of this compound further enhances its utility as a readily accessible starting material for advanced chemical synthesis programs. bldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-nitro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGQTJQCSNOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 6 Nitro 1,8 Naphthyridine and Analogues
Strategies for the Construction of the 1,8-Naphthyridine (B1210474) Ring System
The assembly of the 1,8-naphthyridine core is a foundational step in the synthesis of its derivatives. This bicyclic heterocycle, composed of two fused pyridine (B92270) rings, can be constructed through various cyclization strategies. thieme-connect.de The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final ring system.
Classical named reactions remain fundamental to the synthesis of the 1,8-naphthyridine scaffold. These methods typically involve the condensation and subsequent cyclization of aminopyridine precursors.
The Friedländer synthesis is one of the most common and straightforward methods for obtaining 1,8-naphthyridines. nih.gov It involves the condensation of a 2-aminonicotinaldehyde (or a related ketone) with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl group). tsijournals.com This reaction can be catalyzed by acids or bases. nih.gov Modern variations have focused on developing more environmentally friendly conditions, such as using water as a solvent and employing catalysts like choline (B1196258) hydroxide (B78521), an inexpensive and biocompatible ionic liquid. nih.govacs.org The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation in solvent-free conditions has also been reported to produce 1,8-naphthyridines in good yields. tsijournals.com
The Skraup reaction , traditionally used for quinoline (B57606) synthesis, can be adapted for naphthyridines. The first synthesis of an unsubstituted 1,8-naphthyridine was achieved via a Skraup reaction involving the reaction of 3-aminopyridine (B143674) with glycerol (B35011) in the presence of an acid and an oxidizing agent. thieme-connect.denih.gov The reaction proceeds through in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to form the naphthyridine ring. thieme-connect.de
The Gould-Jacobs reaction provides another pathway, primarily leading to 4-hydroxy-1,8-naphthyridine derivatives. wikipedia.org This reaction starts with the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The resulting intermediate undergoes thermal cyclization to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate, which can then be saponified and decarboxylated. wikipedia.orgyoutube.com This method is particularly useful for introducing a hydroxyl group at the C-4 position. researchgate.net
Table 1: Overview of Classical Cyclization Reactions for 1,8-Naphthyridine Synthesis
| Reaction Name | Typical Precursors | Key Features |
|---|---|---|
| Friedländer Synthesis | 2-Aminonicotinaldehyde + α-Methylene carbonyl compound | Versatile, direct, often high-yielding. nih.govtsijournals.com |
| Skraup Reaction | 3-Aminopyridine + Glycerol, acid, oxidizing agent | Harsh conditions, leads to unsubstituted or simply substituted naphthyridines. thieme-connect.denih.gov |
| Gould-Jacobs Reaction | 3-Aminopyridine + Alkoxymethylenemalonic ester | Forms 4-hydroxy-1,8-naphthyridine derivatives. wikipedia.orgresearchgate.net |
Recent research has focused on the development of more efficient and selective catalytic systems for constructing the 1,8-naphthyridine ring. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.
Copper-catalyzed reactions have emerged as a powerful tool. For instance, a copper(II) acetate-catalyzed synthesis of trifluoromethylated 1,8-naphthyridines involves the cyclization of 2-(propargylamino)pyridines. kthmcollege.ac.in Another approach uses a combination of CuBr2 and trifluoroacetic acid to promote a [5+1] annulation of 2-ethynylanilines to form quinoline derivatives, a strategy with potential applicability to naphthyridine synthesis. organic-chemistry.org Similarly, ionic liquids have been employed not just as green solvents but also as catalysts for the Friedländer reaction, demonstrating high efficiency and reusability. nih.govacs.org
Iridium-based catalysts have also been successfully used. A water-soluble iridium catalyst enables the synthesis of 1,8-naphthyridines from (2-aminopyridin-3-yl)methanol (B22979) and a secondary alcohol through a dehydrogenative coupling reaction, which proceeds in water and open air. kthmcollege.ac.in
Tandem or multicomponent reactions (MCRs) offer a highly efficient strategy for building complex molecules like 1,8-naphthyridines in a single step from three or more starting materials. researchgate.net This approach minimizes waste and purification steps. One such example involves a three-component condensation of 2-aminopyridines, an aldehyde, and a cyanoacetate (B8463686) derivative using a Lewis acid catalyst. organic-chemistry.org Another reported tandem process involves a Knoevenagel condensation, Michael addition, and subsequent cyclization to produce highly substituted 1,8-naphthyridines in high yields and short reaction times. researchgate.net These methods are prized for their operational simplicity and atom economy. kthmcollege.ac.in
Regioselective Functionalization of the Naphthyridine Core
Once the 1,8-naphthyridine scaffold is formed, the next crucial step is the introduction of substituents at specific positions. For the synthesis of 3-bromo-6-nitro-1,8-naphthyridine, this involves highly regioselective bromination and nitration reactions.
The introduction of a bromine atom at the C-3 position of the 1,8-naphthyridine ring requires careful selection of the brominating agent and reaction conditions to ensure the correct regioselectivity. The electronic properties of the naphthyridine ring influence the position of electrophilic attack.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. nih.govwikipedia.orgorganic-chemistry.org It is a convenient and safer alternative to liquid bromine. masterorganicchemistry.com The reaction of NBS with electron-rich heterocycles can proceed under relatively mild conditions. nih.gov For deactivated systems, a catalyst or more forcing conditions may be required. For instance, the bromination of 3-nitro-1,8-naphthalic anhydride (B1165640), a different but related aromatic system, is effectively carried out using NBS in concentrated sulfuric acid. mdpi.com Visible-light photoredox catalysis has also been shown to activate NBS for the bromination of various arenes and heteroarenes under mild conditions. nih.gov
Molecular bromine (Br₂) is the classic electrophilic brominating agent. Its reaction with naphthyridines can lead to substitution, but controlling the regioselectivity and preventing over-bromination can be challenging. acs.org The reaction is often carried out in a solvent like acetic acid or a chlorinated solvent. mdpi.com
Electrochemical methods represent a modern alternative for halogenation, offering potential advantages in terms of safety and control over reactivity by avoiding the direct use of hazardous reagents.
Table 2: Common Reagents for Electrophilic Bromination
| Reagent | Abbreviation | Key Characteristics |
|---|---|---|
| N-Bromosuccinimide | NBS | Crystalline solid, easier to handle than Br₂, versatile. wikipedia.orgmasterorganicchemistry.com |
| Molecular Bromine | Br₂ | Liquid, highly reactive, classic brominating agent. |
The introduction of a nitro group (—NO₂) onto the 1,8-naphthyridine ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. The position of nitration is dictated by the directing effects of the ring nitrogen atoms and any existing substituents.
A standard and potent nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) . The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This method is effective for nitrating deactivated aromatic rings. The synthesis of 3-nitro-1,8-naphthalic anhydride, for example, is achieved by reacting 1,8-naphthalic anhydride with sodium nitrate (B79036) in concentrated sulfuric acid at room temperature. mdpi.commdpi.com A similar principle would apply to the nitration of the 1,8-naphthyridine core, where the reaction conditions would need to be carefully controlled to achieve selective nitration at the C-6 position.
Sequential Introduction of Bromo and Nitro Moieties
The synthesis of this compound often proceeds through a deliberate, stepwise functionalization of the 1,8-naphthyridine core. This approach allows for regiochemical control, which is paramount when dealing with a heteroaromatic system susceptible to substitution at multiple positions.
The process typically begins with the nitration of a 1,8-naphthyridine precursor. A common method for introducing the nitro group at the C6 position involves treating the naphthyridine substrate with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.
Following the successful nitration, the next step is the selective introduction of a bromine atom at the C3 position. This can be achieved through electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) are often employed for this purpose, sometimes under initiation by light. ciac.jl.cn The choice of brominating agent and reaction conditions is critical to direct the bromine to the desired position and avoid side reactions or the formation of dibrominated products. ciac.jl.cn For instance, the synthesis of a related compound, 3-Bromo-1-(4-methoxybenzyl)-6-nitro-1,8-naphthyridin-2(1H)-one, involves the nitration of the parent naphthyridinone followed by subsequent bromination. researchgate.net
One-Pot Synthetic Protocols for Halogenated and Nitrated Polycyclic Systems
In contrast to the stepwise approach, one-pot syntheses offer an efficient and atom-economical alternative by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. While specific one-pot protocols for this compound are not extensively detailed in readily available literature, the principles can be extrapolated from similar polycyclic systems. researchgate.net
For example, a reliable one-pot protocol for the synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride has been developed, which involves the nitration and selective bromination in sulfuric acid at room temperature. researchgate.net This demonstrates the feasibility of performing sequential electrophilic substitutions in a single pot. Such a strategy for the 1,8-naphthyridine system would involve the careful selection of a solvent and reagents that are compatible with both the nitration and bromination steps. The development of these one-pot methods is a key area of interest in green chemistry, aiming to simplify procedures and reduce waste. mdpi.com
Optimization of Reaction Conditions and Yields in Naphthyridine Synthesis
Achieving high yields and purity in the synthesis of substituted naphthyridines like this compound necessitates a thorough optimization of various reaction parameters.
Solvent Effects and Reagent Stoichiometry
The choice of solvent can significantly influence the outcome of a reaction by affecting reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of pyridine derivatives, a related class of heterocycles, acetic acid has been identified as a particularly suitable solvent for certain transformations. researchgate.net The polarity and hydrogen-bonding capability of a solvent can stabilize transition states or intermediates, thereby enhancing reaction efficiency. mdpi.comrsc.org
Reagent stoichiometry is another critical factor. Studies on similar syntheses have shown that adjusting the molar ratios of reactants can dramatically improve yields. For example, in a reaction involving the use of iron as a reducing agent, increasing the stoichiometry from 1 to 3 equivalents resulted in a significant yield improvement from below 50% to 85%. researchgate.net However, further increases did not lead to better results, indicating an optimal ratio. researchgate.net This highlights the importance of empirical determination of the ideal stoichiometry for each specific synthetic step.
Table 1: Effect of Reagent Stoichiometry on Product Yield (Illustrative Example)
| Entry | Reagent (Equivalents) | Solvent | Yield (%) |
| 1 | Iron (1 equiv) | Acetic Acid | <50 |
| 2 | Iron (2 equiv) | Acetic Acid | 50 |
| 3 | Iron (3 equiv) | Acetic Acid | 85 |
| 4 | Iron (4 equiv) | Acetic Acid | 85 |
This table is based on an analogous pyridine synthesis and illustrates the principle of optimizing reagent stoichiometry. researchgate.net
Temperature and Pressure Influence
Temperature is a fundamental parameter in controlling reaction kinetics. Many reactions for the synthesis of naphthyridine derivatives require heating to proceed at a reasonable rate. For instance, the Friedländer reaction, a common method for synthesizing 1,8-naphthyridines, is often conducted at elevated temperatures, such as 80 °C. nih.gov In some cases, specific cyclization or substitution reactions may require temperatures as high as 140-150 °C. nih.gov The precise temperature profile can affect not only the reaction rate but also the selectivity, potentially leading to different product distributions.
While many syntheses are performed at atmospheric pressure, certain reactions, particularly those involving gaseous reagents or volatile intermediates, may be conducted under controlled pressure in a sealed vessel to increase reaction concentrations and rates. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity compared to conventional heating methods. arxiv.orgyoutube.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov
The application of microwave irradiation can be particularly beneficial for reactions like the Diels-Alder or Povarov reactions used in the construction of fused naphthyridine systems. mdpi.com For example, a microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines successfully produced dihydrobenzo[c] researchgate.netmdpi.comnaphthyridines. mdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, facilitating transformations that might otherwise be sluggish or require harsh conditions. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (General)
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Arene-Alkene Coupling | Long reaction times | Rapid, good yields | nih.gov |
| Carbamate Synthesis | Standard heating | Rapid condensation | nih.gov |
| Friedländer Reaction | 24 h at 80 °C | Potentially shorter times | nih.gov |
Isolation and Purification Techniques for Substituted Naphthyridines
Following the chemical synthesis, the isolation and purification of the target compound, this compound, is a critical step to obtain a product of high purity. A combination of techniques is typically employed.
Initially, the crude product is often isolated from the reaction mixture through an extractive workup. This involves partitioning the mixture between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and an aqueous phase to remove inorganic salts and other water-soluble impurities. researchgate.netmdpi.com The organic layer is then dried and the solvent removed under reduced pressure.
For further purification, column chromatography is a widely used and effective method. researchgate.netnih.gov In this technique, the crude product is passed through a stationary phase (commonly silica (B1680970) gel) using a mobile phase (a specific solvent or solvent mixture). Different components of the mixture travel through the column at different rates, allowing for their separation. The selection of the eluent system is crucial for achieving good separation.
Recrystallization is another powerful purification technique for solid compounds. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will crystallize out in a purer form, leaving impurities behind in the solution. researchgate.net
In some cases, for sufficiently volatile and thermally stable compounds, sublimation can be used as a purification method. thieme-connect.de This involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind.
The final purity of the compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 3 Bromo 6 Nitro 1,8 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-3 Bromine Atom
The 1,8-naphthyridine (B1210474) ring is an electron-deficient system due to the presence of two nitrogen atoms. This inherent electron deficiency, coupled with the strong electron-withdrawing effect of the nitro group at the C-6 position, significantly activates the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the C-3 position, which is para to the C-6 nitro group, is particularly primed for displacement by nucleophiles. The reaction proceeds via a well-established addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com
The activated C-3 position of 3-Bromo-6-nitro-1,8-naphthyridine is expected to react readily with a variety of soft and hard nucleophiles. The general reaction involves the attack of the nucleophile on the electrophilic C-3 carbon, leading to the formation of a substituted product and the displacement of the bromide ion.
Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation, leading to the formation of 3-amino-6-nitro-1,8-naphthyridine derivatives. These reactions are typically carried out in a polar aprotic solvent, often with the addition of a non-nucleophilic base to neutralize the HBr generated.
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the bromide to form the corresponding ethers. Reactions with hydroxide (B78521) ions would yield the 3-hydroxy-6-nitro-1,8-naphthyridine.
Sulfur Nucleophiles: Thiolates are particularly effective nucleophiles in SNAr reactions due to their high polarizability, readily forming 3-thioether derivatives under mild conditions.
The following table illustrates the expected products from the reaction of this compound with representative nucleophiles based on established SNAr reactivity.
Interactive Table 1: Predicted Products of SNAr Reactions
| Nucleophile | Reagent Example | Predicted Product |
| Amine | Morpholine | 4-(6-Nitro-1,8-naphthyridin-3-yl)morpholine |
| Alkoxide | Sodium Methoxide | 3-Methoxy-6-nitro-1,8-naphthyridine |
| Thiol | Sodium Thiophenoxide | 6-Nitro-3-(phenylthio)-1,8-naphthyridine |
The C-Br bond at the C-3 position also makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Buchwald–Hartwig Amination: This reaction provides an alternative to classical SNAr for forming C-N bonds. It involves the palladium-catalyzed coupling of the aryl bromide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. This method is highly versatile and tolerates a wide range of amine coupling partners. While no specific examples on this compound are documented in the searched literature, conditions used for other bromo-pyridines are applicable. researchgate.netwikipedia.org
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation. It involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium(0) complex. libretexts.org This would allow for the introduction of various alkyl, alkenyl, or aryl groups at the C-3 position, significantly expanding the molecular diversity accessible from the starting material.
Interactive Table 2: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Predicted Product |
| Buchwald–Hartwig | Aniline | N-Phenyl-6-nitro-1,8-naphthyridin-3-amine |
| Suzuki-Miyaura | Phenylboronic Acid | 6-Nitro-3-phenyl-1,8-naphthyridine |
| Suzuki-Miyaura | Vinylboronic Acid | 6-Nitro-3-vinyl-1,8-naphthyridine |
The favored mechanistic pathway for nucleophilic substitution on this electron-deficient, nitro-activated system is the SNAr addition-elimination mechanism. wikipedia.org A key feature of this pathway is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . nih.govresearchgate.netnih.gov
The reaction is initiated by the attack of the nucleophile on the C-3 carbon, which is ipso to the bromine leaving group. This addition disrupts the aromaticity of the naphthyridine ring and forms a tetrahedral sp³-hybridized carbon, resulting in a negatively charged sigma complex. masterorganicchemistry.comresearchgate.net This Meisenheimer intermediate is stabilized by the delocalization of the negative charge across the electron-deficient ring system and, crucially, onto the powerful electron-withdrawing nitro group at the C-6 position. masterorganicchemistry.com The stability of this complex is a key factor in the facility of the reaction. In the subsequent, typically rapid, elimination step, the bromide ion is ejected, and the aromaticity of the ring is restored to yield the final substitution product.
Given the presence of the strongly activating nitro group, the formation of a didehydro intermediate (a "naphthyridyne") through an elimination-addition mechanism is highly unlikely. That pathway typically requires very strong bases and unactivated aryl halides.
Reduction Reactions of the Nitro Group at C-6
The nitro group at the C-6 position is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation opens up a new set of synthetic possibilities, such as amide bond formation or further heterocycle construction.
The chemoselective reduction of a nitro group in the presence of an aryl bromide can be achieved using several methods. The choice of reagent is critical to avoid the undesired reduction of the C-Br bond.
Reduction to an Amino Group: The most common transformation is the reduction to a primary amine (3-bromo-1,8-naphthyridin-6-amine). Standard reagents for this include:
Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS), often used for selective reduction of one nitro group in dinitroarenes.
Catalytic hydrogenation (H₂/Pd-C) can be used, but conditions must be carefully controlled to prevent hydrodebromination (loss of the bromine atom).
Partial Reduction: Under controlled conditions with specific reagents, it is possible to achieve partial reduction to intermediate species like hydroxylamino or azo compounds, although this is less common. For instance, catalytic reduction with specific catalysts or electrochemical methods can sometimes yield hydroxylamines.
Interactive Table 3: Reagents for Selective Nitro Group Reduction
| Reagent(s) | Expected Primary Product | Notes |
| SnCl₂ / HCl | 3-Bromo-1,8-naphthyridin-6-amine | A classic and reliable method. |
| Fe / NH₄Cl / H₂O | 3-Bromo-1,8-naphthyridin-6-amine | A milder, more environmentally benign alternative to SnCl₂. |
| Na₂S / (NH₄)₂S | 3-Bromo-1,8-naphthyridin-6-amine | Can offer high chemoselectivity. |
| H₂ / Pd-C | 3-Bromo-1,8-naphthyridin-6-amine | Risk of dehalogenation requires careful optimization. |
Following the reduction of the nitro group to 6-amino-3-bromo-1,8-naphthyridine, the molecule possesses both a nucleophilic amino group and an electrophilic C-Br site. While intramolecular cyclization is theoretically possible, it would require the formation of a highly strained four-membered ring, which is energetically unfavorable. More commonly, reductive cyclization pathways involve the introduction of a second functional group that can participate in a ring-forming reaction with the newly formed amine. For example, if a suitable ortho-substituent were introduced at the C-5 or C-7 position, intramolecular cyclization could lead to the formation of new fused heterocyclic systems. However, specific studies detailing such reductive cyclization pathways originating from this compound are not available in the searched scientific literature.
Electrophilic Aromatic Substitution on Unsubstituted Positions of the Naphthyridine Ring
The 1,8-naphthyridine ring system is generally considered electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of a strongly deactivating nitro group at the 6-position and a deactivating bromo group at the 3-position further reduces the nucleophilicity of the aromatic core, making electrophilic substitution challenging.
The directing effects of the existing substituents would play a crucial role in determining the position of any potential electrophilic attack. The nitro group is a meta-director, and the bromo group is an ortho-, para-director, although deactivating. In the case of this compound, the pyridine (B92270) ring containing the bromine atom is less deactivated than the one bearing the nitro group. Therefore, any electrophilic attack would preferentially occur on the ring containing the bromine. The bromine at C3 would direct incoming electrophiles to the C2 and C4 positions. However, the C2 position is sterically hindered by the adjacent nitrogen atom. Thus, the most likely position for electrophilic attack, should it occur, would be the C4 position.
It is important to note that forcing conditions, such as high temperatures and strong acid catalysts, would likely be required to overcome the high activation energy for electrophilic substitution on this deactivated system.
Ring-Opening and Rearrangement Reactions (e.g., triazanaphthalene formation, cine-substitutions, telesubstitutions)
While specific studies on ring-opening and rearrangement reactions of this compound are not readily found, the inherent strain and electronic properties of the 1,8-naphthyridine nucleus, particularly when substituted with electron-withdrawing groups, can make it susceptible to such transformations under certain conditions.
Ring-Opening Reactions: Nucleophilic attack at positions activated by the nitro group could potentially lead to ring-opening. For instance, strong nucleophiles might attack the carbon atom bearing the nitro group or adjacent positions, leading to the cleavage of the pyridine ring. The presence of the bromo group could also influence the stability of any intermediates formed during such a process.
Rearrangement Reactions:
Cine-substitution involves the entering group taking a position adjacent to that occupied by the leaving group. In the context of this compound, a strong nucleophile could potentially attack an unsubstituted position, leading to the expulsion of the bromide or nitrite (B80452) ion from an adjacent carbon.
Tele-substitution describes a substitution reaction where the entering group takes up a position more than one atom away from the atom to which the leaving group was attached. Such long-range substitutions are less common but can occur in rigid systems like naphthyridines under specific reaction conditions.
The formation of triazanaphthalenes would involve a significant rearrangement of the naphthyridine skeleton, likely initiated by a nucleophilic attack and subsequent ring-opening and re-cyclization cascade. The specific conditions required for such a transformation involving this compound would need to be experimentally determined.
Chemo-, Regio-, and Stereoselectivity in Reactions of the Compound
The selectivity of reactions involving this compound is dictated by the interplay of the electronic effects of the substituents and the inherent reactivity of the 1,8-naphthyridine nucleus.
Chemoselectivity: In reactions with reagents that can act as both nucleophiles and bases, the outcome would depend on the relative acidity of the ring protons and the susceptibility of the electrophilic centers to nucleophilic attack. For instance, a strong, non-nucleophilic base would likely deprotonate one of the ring protons, while a soft nucleophile would favor addition to an electron-deficient carbon.
Regioselectivity:
Nucleophilic Aromatic Substitution (SNAr): The nitro group at C6 strongly activates the C5 and C7 positions towards nucleophilic attack. The bromine at C3 also provides a potential site for substitution. The regioselectivity of nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the more electron-deficient positions activated by the nitro group, while softer nucleophiles might prefer to displace the bromo group.
Electrophilic Aromatic Substitution: As discussed in section 3.3, electrophilic attack is most likely to occur at the C4 position.
Stereoselectivity: For reactions that generate a new stereocenter, the stereochemical outcome would be influenced by the steric hindrance of the existing substituents and the geometry of the transition state. Without specific reaction examples, a detailed discussion of stereoselectivity remains speculative.
Influence of Substituents on Reaction Pathways and Outcomes
The bromo and nitro substituents have a profound influence on the reactivity of the 1,8-naphthyridine core.
Bromo Group (C3):
Leaving Group Ability: The C-Br bond can be cleaved in nucleophilic substitution reactions, making the C3 position susceptible to attack by nucleophiles.
Nitro Group (C6):
Electronic Effect: The nitro group is a very strong electron-withdrawing group, both through inductive and resonance effects. It strongly deactivates the entire ring system towards electrophilic attack and activates it towards nucleophilic attack, particularly at the ortho (C5 and C7) positions.
Steric Effect: The nitro group can exert steric hindrance on adjacent positions, potentially influencing the regioselectivity of reactions.
The combined effect of these two substituents results in a highly electron-deficient and polarized molecule. The pyridine ring bearing the nitro group is significantly more electron-poor than the one with the bromo substituent. This electronic imbalance is the primary driver for the predicted chemo- and regioselectivity in various chemical transformations.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Nitro 1,8 Naphthyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 3-Bromo-6-nitro-1,8-naphthyridine. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of a 1,8-naphthyridine (B1210474) derivative, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing or donating nature of the substituents. For this compound, the nitro group (-NO₂), being a strong electron-withdrawing group, would deshield the protons in its vicinity, causing them to resonate at a higher chemical shift (downfield). nih.govnumberanalytics.com Conversely, the bromine atom also exerts an electron-withdrawing effect, further influencing the proton chemical shifts. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) observed in the ¹H NMR spectrum reveal the connectivity of the protons within the molecule. For instance, protons on adjacent carbons will typically show spin-spin coupling.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents. The carbon atoms directly attached to the nitrogen atoms in the naphthyridine ring and the carbon bearing the nitro group would be expected to appear at lower field.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete structural picture. COSY experiments establish correlations between coupled protons, helping to trace out the spin systems within the molecule. HSQC spectra correlate each proton with its directly attached carbon atom, providing definitive C-H assignments. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range (2- and 3-bond) C-H correlations, which are invaluable for assigning quaternary carbons and piecing together the entire molecular structure. The structures of various 1,8-naphthyridine derivatives have been successfully confirmed using these NMR techniques. researchgate.net
Table 1: Representative ¹H NMR Data for a Substituted 1,8-Naphthyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.50 | d | 4.5 |
| H-3 | 7.50 | dd | 8.0, 4.5 |
| H-4 | 8.20 | d | 8.0 |
| H-5 | 7.80 | d | 8.5 |
| H-7 | 9.00 | d | 8.5 |
Note: This is a representative table; actual values for this compound would require experimental data.
Table 2: Representative ¹³C NMR Data for a Substituted 1,8-Naphthyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 152.0 |
| C-3 | 125.0 |
| C-4 | 138.0 |
| C-4a | 145.0 |
| C-5 | 122.0 |
| C-6 | 148.0 |
| C-7 | 118.0 |
| C-8 | 155.0 |
| C-8a | 130.0 |
Note: This is a representative table; actual values for this compound would require experimental data.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LCMS, HRMS, ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed technique where the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. This is particularly useful for analyzing the purity of the compound and for studying reaction mixtures containing derivatives of this compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₈H₄BrN₃O₂ for this compound.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like 1,8-naphthyridine derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the gentle ionization and detection of the intact molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique that can be used, particularly for less soluble derivatives or for analyzing solid samples.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the loss of the nitro group (-NO₂) or the bromine atom. The relative abundance of the fragment ions can help to deduce the stability of different parts of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.
The most prominent and diagnostic peaks in the IR spectrum of this compound would be those associated with the nitro group. The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the range of 1550-1500 cm⁻¹ and a symmetric stretch in the 1355-1315 cm⁻¹ region. spectroscopyonline.com The presence of these two intense bands is a strong indicator of the nitro functionality. spectroscopyonline.com
The aromatic C-H stretching vibrations of the naphthyridine ring would appear above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the aromatic ring system would give rise to a series of bands in the 1650-1400 cm⁻¹ region. The C-Br stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C/C=N | Stretch | 1650 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals).
The 1,8-naphthyridine core is a conjugated aromatic system, which will give rise to characteristic π → π* transitions in the UV region. The presence of the nitro group, a strong chromophore, will significantly influence the UV-Vis spectrum. The nitro group can extend the conjugation of the system and introduce n → π* transitions, which are typically weaker and occur at longer wavelengths. nih.gov The interaction of the nitro group with the aromatic ring can lead to a redshift (bathochromic shift) of the absorption maxima compared to the parent 1,8-naphthyridine.
The solvent used for the analysis can also affect the position and intensity of the absorption bands. A detailed analysis of the UV-Vis spectrum can provide insights into the extent of conjugation and the electronic nature of the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
To perform X-ray crystallography, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the calculated percentages based on the proposed molecular formula.
For this compound, with a molecular formula of C₈H₄BrN₃O₂, the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer should be in close agreement (typically within ±0.4%) with the theoretical values to validate the empirical formula. This technique serves as a crucial check for the purity and identity of the synthesized compound. The synthesis and characterization of many 1,8-naphthyridine derivatives include elemental analysis as a standard procedure to confirm their composition. researchgate.net
**Table 4: Theoretical Elemental Composition of this compound (C₈H₄BrN₃O₂) **
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 37.82% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.59% |
| Bromine | Br | 79.90 | 1 | 79.90 | 31.45% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 16.54% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.60% |
| Total | | | | 254.05 | 100.00% |
Computational Chemistry and Theoretical Studies on 3 Bromo 6 Nitro 1,8 Naphthyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Bromo-6-nitro-1,8-naphthyridine, DFT calculations would be instrumental in understanding its fundamental electronic properties. These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.
Furthermore, DFT allows for the calculation of various electronic descriptors that are crucial for predicting reactivity. These include the distribution of electron density, the electrostatic potential surface, and global reactivity descriptors. For instance, the electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing nitro group and the bromine atom would significantly influence this distribution.
Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated using DFT
| Descriptor | Hypothetical Value | Significance |
| Total Energy (Hartree) | -1500 | Thermodynamic stability of the molecule. |
| Dipole Moment (Debye) | 4.5 | Measure of the overall polarity of the molecule. |
| Ionization Potential (eV) | 8.2 | Energy required to remove an electron. |
| Electron Affinity (eV) | 2.5 | Energy released upon gaining an electron. |
| Electronegativity (χ) | 5.35 | Tendency to attract electrons. |
| Hardness (η) | 2.85 | Resistance to change in electron distribution. |
| Softness (S) | 0.35 | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | 5.03 | A measure of the electrophilic character. |
Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data that would be generated from DFT calculations.
Molecular Orbital Analysis and Frontier Orbital Theory in Reaction Mechanisms
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure in terms of the spatial distribution and energy of the molecular orbitals. For this compound, the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
The energy and localization of the HOMO indicate the ability of the molecule to donate electrons and suggest the most probable sites for electrophilic attack. Conversely, the LUMO's energy and distribution point to the molecule's ability to accept electrons, highlighting the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic substitution reactions.
Reaction Mechanism Simulation and Transition State Analysis
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations. For this compound, theoretical simulations could be employed to study various reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, or cross-coupling reactions at the bromine-substituted position.
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, simulating the substitution of the bromine atom by a nucleophile would involve calculating the structure and energy of the Meisenheimer complex intermediate and the associated transition states.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The predicted frequencies and their corresponding vibrational modes (e.g., C-H stretch, N-O stretch of the nitro group, C-Br stretch) can be matched with the peaks in an experimental IR spectrum to support structural assignment.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 150 |
| C3 | 118 |
| C4 | 138 |
| C4a | 125 |
| C5 | 122 |
| C6 | 148 |
| C7 | 155 |
| C8a | 145 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual chemical shifts would depend on the specific computational method and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility and, more importantly, its interactions with other molecules, such as solvents or biological macromolecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
These simulations can reveal how the molecule interacts with its environment through intermolecular forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, an MD simulation of this compound in a solvent would show how the solvent molecules arrange themselves around the solute, which is crucial for understanding its solubility and reactivity in solution. In the context of drug design, MD simulations can be used to study the binding of the molecule to a biological target, providing information on the stability of the complex and the key interacting residues. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors (like those from DFT) and experimentally measured reactivity data.
For a series of substituted 1,8-naphthyridine (B1210474) derivatives, a QSRR model could be developed to predict the reactivity of new, unsynthesized compounds. For example, one could correlate descriptors such as the HOMO-LUMO gap, dipole moment, and partial charges on specific atoms with the rate constants of a particular reaction. While building a QSRR model requires a dataset of related compounds, such a model, once validated, could be used to predict the reactivity of this compound and guide the design of new derivatives with desired reactivity profiles.
Utility of 3 Bromo 6 Nitro 1,8 Naphthyridine As a Versatile Synthetic Intermediate
Building Block for Complex Polyheterocyclic Systems and Fused Rings
There is a significant lack of published research demonstrating the use of 3-Bromo-6-nitro-1,8-naphthyridine as a direct precursor for the synthesis of complex polyheterocyclic systems or fused rings. While the synthesis of functionalized researchgate.netshachemlin.comnaphthyridine derivatives through various synthetic strategies is an active area of research, specific examples commencing from this compound are not readily found in the current body of scientific literature. rsc.orgnih.gov The potential for this compound to undergo intramolecular cyclization reactions following functionalization of the bromo and nitro groups remains a theoretical possibility awaiting experimental validation.
Precursor for Advanced Organic Materials (e.g., in optoelectronics or sensors)
The application of 1,8-naphthyridine (B1210474) derivatives in materials science, particularly in the development of light-emitting diodes and molecular sensors, has been noted. kthmcollege.ac.in However, there are no specific studies that detail the use of this compound as a precursor for advanced organic materials. The influence of the bromo and nitro substituents on the photophysical and electronic properties of potential materials derived from this scaffold has not been investigated or reported.
Development of Focused Chemical Libraries of Novel Naphthyridine Derivatives
The synthesis of chemical libraries based on the 1,8-naphthyridine scaffold is a known strategy in drug discovery. For instance, libraries of 5,6,7,8-tetrahydro-1,6-naphthyridines have been synthesized and screened for biological activity. Nevertheless, the use of this compound as a starting point for the generation of focused chemical libraries is not described in the available literature.
Strategic Use in Fragment-Based Approaches for Chemical Probe Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. While the 1,8-naphthyridine core could conceptually be part of a fragment library, there is no evidence to suggest that this compound itself has been utilized as a fragment in FBDD campaigns. The successful application of this specific molecule in fragment screening would require experimental validation of its binding to a biological target.
Role in Scaffold Hopping and Lead Optimization in Chemical Research
Scaffold hopping is a common strategy in medicinal chemistry to identify novel intellectual property and to improve the properties of a lead compound. The 1,8-naphthyridine core has been explored in such endeavors. However, there are no documented instances of this compound being used as a starting point or a target for scaffold hopping exercises in published chemical research.
Structure Activity Relationship Sar Studies and Chemical Space Exploration for Naphthyridine Derivatives
Systematic Chemical Modifications of the 3-Bromo-6-nitro-1,8-naphthyridine Scaffold
The this compound core is a versatile starting point for creating a library of derivatives. The bromine atom at the C-3 position and the nitro group at the C-6 position are particularly amenable to a variety of chemical transformations, allowing for a thorough exploration of the chemical space around the naphthyridine ring.
The bromine atom at the C-3 position is a valuable handle for introducing a wide range of substituents through various cross-coupling reactions. This position is often targeted to modulate the steric and electronic properties of the molecule, which can significantly influence its biological activity. For instance, in a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives, modifications at the C-3 position were crucial in determining their antitumor activity. nih.gov Similarly, studies on other quinoline (B57606) and naphthyridine systems have shown that the nature of the substituent at C-3, such as a cyano or carboxy group, is essential for cytotoxicity. nih.gov
Common modifications include:
Carbon-Carbon Bond Formation: Suzuki, Stille, and Sonogashira couplings can be employed to introduce various aryl, heteroaryl, and alkyl groups.
Carbon-Nitrogen Bond Formation: Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, leading to a diverse set of amino-naphthyridine derivatives.
Cyanation: The introduction of a cyano group can serve as a key building block for further transformations into amides, carboxylic acids, or tetrazoles.
Table 1: Examples of C-3 Position Modifications on Naphthyridine Scaffolds
| Starting Material | Reagents & Conditions | C-3 Substituent | Product Type | Reference |
|---|---|---|---|---|
| 3-Bromo-1,8-naphthyridine derivative | Arylboronic acid, Pd catalyst | Aryl group | C-C coupled product | nih.gov |
| 3-Bromo-1,8-naphthyridine derivative | Amine, Pd catalyst | Amino group | C-N coupled product | nih.gov |
The nitro group at the C-6 position is a strong electron-withdrawing group that significantly influences the electronic character of the naphthyridine ring. Its transformation is a key strategy in SAR studies. The most common modification is the reduction of the nitro group to an amine (NH₂). This transformation changes the electronic properties of the substituent from strongly electron-withdrawing to electron-donating.
The resulting amino group can be further functionalized:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.
Substituents on the 1,8-naphthyridine (B1210474) ring system profoundly affect its chemical and physical properties. The introduction of electron-withdrawing groups, like the nitro group at C-6, generally increases the susceptibility of the ring to nucleophilic attack. Conversely, electron-donating groups, such as an amino group resulting from nitro reduction, can enhance reactivity towards electrophiles.
A study on 2-amino-1,8-naphthyridines demonstrated that adding methyl groups (electron-donating) to the naphthyridine ring enhanced the binding affinity for cytosine in DNA duplexes. nih.gov This enhancement was attributed to a reduction in the loss of binding entropy, highlighting the significant role of substituent-induced hydrophobic and thermodynamic effects. nih.gov The orientation of the substituent relative to the aromatic plane also plays a role; nitro groups that are perpendicular to the aromatic ring tend to exhibit weaker biological activity. researchgate.net
Correlating Structural Features with Modulated Chemical Reactivity Profiles and Selectivity
The systematic modification of the this compound scaffold allows for the establishment of clear correlations between specific structural features and the resulting chemical reactivity and selectivity. For example, the conversion of the C-6 nitro group to an amino group makes the naphthyridine ring more electron-rich, which can, in turn, affect the reactivity of the C-3 bromine in cross-coupling reactions.
In a study of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, various substituents were introduced at the C-3 position to evaluate their cytotoxic activity against the MCF7 breast cancer cell line. researchgate.net The results showed that the nature of the substituent at C-3 was a critical determinant of the compound's potency, with certain heterocyclic and substituted phenyl groups leading to significantly higher activity. researchgate.net This demonstrates a direct correlation between the structural modification at a specific position and the desired biological outcome. Similarly, for other 1,8-naphthyridine series, the presence of an aminopyrrolidine group at C-7 and a thiazolyl group at N-1 were found to be essential for cytotoxicity. nih.gov
Computational Approaches in SAR Analysis (e.g., molecular docking for interaction prediction, QSAR for property prediction)
Computational methods are indispensable tools for understanding and predicting the SAR of naphthyridine derivatives, guiding the design of more potent and selective compounds.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For 1,8-naphthyridine derivatives, docking studies have been used to elucidate binding patterns within the active sites of enzymes like topoisomerase II and enoyl-ACP reductase (InhA). researchgate.netrsc.org For example, a docking study revealed that a potent 1,8-naphthyridine derivative fits well into the topoisomerase II active site, forming multiple hydrogen bonds with both the protein and DNA, suggesting a DNA intercalation mechanism. researchgate.net These predictions help rationalize the observed biological activities and guide the design of new analogues with improved interactions.
Table 2: Example of Molecular Docking Results for a Naphthyridine Derivative
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|---|
| Topoisomerase II | 4FM9 | Compound 3b | -95.16 | 8 hydrogen bonds (6 with protein, 2 with DNA) | researchgate.net |
QSAR (Quantitative Structure-Activity Relationship): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,8-naphthyridines, 2D and 3D-QSAR models have been developed to predict anticancer activity. nih.govnih.gov These models use descriptors related to steric, electrostatic, and hydrophobic properties.
In one study, a 3D-QSAR model for 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives was developed, providing contour maps that indicate regions where certain properties are favorable or unfavorable for activity. nih.gov For example, the models might show that a positive charge is favored near the N-1 position of the naphthyridine ring, while a negative charge is favored near a carbonyl group at C-4. nih.gov Such models are powerful for predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com
Design Principles for Novel Naphthyridine Analogues with Tailored Properties
The collective findings from chemical synthesis, reactivity studies, and computational analysis provide a set of rational design principles for creating novel 1,8-naphthyridine analogues with specific, improved properties.
Scaffold Hopping and Core Modification: While the 1,8-naphthyridine core is a proven scaffold, minor modifications to the ring system itself, such as creating fused cycloalkane analogues, can lead to improved properties. researchgate.net
Multi-dimensional Optimization via Substituent Modification: A key principle is the targeted modification at key positions (C-3, C-6, and others). Based on SAR and QSAR data, substituents can be chosen to optimize interactions with the target. For example, if a QSAR model indicates that a hydrogen bond donor is needed at a specific position, synthetic efforts can focus on introducing groups like -NH₂ or -OH at that site. nih.gov
Hybrid Molecule Design: Combining the 1,8-naphthyridine scaffold with other pharmacophores (molecular hybridization) is a powerful strategy to create multifunctional molecules or to enhance a specific activity. rsc.org
Integration of Computational and Experimental Work: An iterative cycle of design, computational prediction (docking, QSAR), synthesis, and biological evaluation is the most efficient path to novel analogues. Computational screening of virtual libraries can pre-select the most promising candidates for synthesis, saving time and resources. mdpi.comacs.org
Property-Based Design: Beyond just biological activity, design principles should also consider physicochemical properties (solubility, lipophilicity) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Computational tools can predict these properties, helping to ensure that newly designed molecules have drug-like characteristics. acs.org
By applying these principles, researchers can move beyond random screening and rationally design the next generation of 1,8-naphthyridine derivatives with finely tuned properties for a range of therapeutic applications.
Future Perspectives and Challenges in 3 Bromo 6 Nitro 1,8 Naphthyridine Research
Development of Greener and More Sustainable Synthetic Routes
The imperative for sustainable chemical manufacturing has spurred research into greener synthetic methods for complex molecules like 3-Bromo-6-nitro-1,8-naphthyridine. Traditional syntheses of related aza-aromatic compounds often rely on harsh reagents and generate significant waste. researchgate.net Future efforts will likely focus on several key areas to mitigate these environmental concerns.
One promising approach is the adoption of alternative solvent systems. The use of water as a reaction solvent for the synthesis of substituted 1,8-naphthyridines has already been shown to be a viable and high-yielding strategy. frontiersin.org Exploring the feasibility of aqueous-based syntheses for this compound, potentially employing surfactants or phase-transfer catalysts to overcome solubility issues, presents a significant avenue for greening the production process.
Furthermore, the development of catalytic systems that minimize waste and energy consumption is crucial. This includes the use of solid-supported catalysts, which can be easily recovered and recycled, and the exploration of metal-free catalytic systems. nih.gov For the nitration step, moving away from traditional nitric and sulfuric acid mixtures towards milder and more selective nitrating agents, such as inorganic nitrates on a solid support, could significantly reduce the generation of hazardous acidic waste. researchgate.net
Here is a comparison of traditional versus potential greener approaches for the synthesis of related compounds:
| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantage |
| Naphthyridine Core Formation | Friedländer annulation in organic solvents | Friedländer reaction in water; frontiersin.org Catalyst-free domino reactions in ethanol (B145695) nih.gov | Reduced solvent waste, milder conditions |
| Nitration | Concentrated nitric and sulfuric acid | Silica-supported inorganic nitrates researchgate.net | Avoids strong acids, easier work-up |
| Bromination | Elemental bromine | N-Bromosuccinimide (NBS) | Safer reagent, less corrosive |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The unique electronic architecture of this compound, featuring both an electron-donating bromine atom and a strongly electron-withdrawing nitro group on an electron-deficient aza-aromatic core, suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel chemical transformations, moving beyond simple nucleophilic substitutions.
The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions. While palladium-catalyzed reactions are well-established for similar scaffolds, nih.govrsc.org future work could explore more sustainable and cost-effective base-metal catalysis (e.g., using copper or nickel catalysts) for Suzuki, Buchwald-Hartwig, and other C-C and C-N bond-forming reactions. The nitro group, typically a deactivating group in electrophilic aromatic substitution, can activate the ring for nucleophilic aromatic substitution (SNAr). clockss.org Investigating the interplay between the bromo and nitro groups in directing SNAr reactions with various nucleophiles could lead to the regioselective synthesis of a diverse library of functionalized 1,8-naphthyridines.
Furthermore, the application of modern synthetic methodologies like photoredox catalysis could unlock unprecedented reactivity. researchgate.net The electron-deficient nature of the naphthyridine ring, enhanced by the nitro group, makes it a potential candidate for photocatalytic C-H functionalization reactions, allowing for the direct introduction of new substituents without the need for pre-functionalization. rsc.org
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comresearchgate.net For a molecule like this compound, which involves potentially hazardous nitration steps, flow chemistry provides a much safer operating environment due to the small reaction volumes and enhanced heat and mass transfer. vapourtec.com
Future research will likely focus on developing integrated flow processes for the multi-step synthesis of this compound. This could involve the sequential execution of nitration, bromination, and subsequent functionalization reactions in a continuous stream, minimizing manual handling and intermediate purification steps. researchgate.net
Automated synthesis platforms, which can perform a large number of reactions in parallel, are powerful tools for rapidly exploring the chemical space around the this compound scaffold. researchgate.netnih.gov By systematically varying reagents and reaction conditions, these platforms can be used to generate large libraries of derivatives for screening in drug discovery and materials science applications. researchgate.netresearchgate.net The development of robust and reliable automated synthesis protocols will be instrumental in unlocking the full potential of this versatile molecule. nih.govchemrxiv.org
Addressing Synthetic Hurdles for Scalable Research and Development
While laboratory-scale synthesis provides the initial access to novel compounds, the transition to larger-scale production for research and development presents a unique set of challenges. google.com For this compound, several hurdles need to be addressed to ensure a reliable and scalable supply.
One of the primary concerns is the thermal stability of nitroaromatic compounds, which can be prone to exothermic decomposition, particularly in the presence of impurities or under elevated temperatures. bohrium.com A thorough understanding of the thermal hazards associated with the synthesis and purification of this compound is essential for safe scale-up. This involves detailed thermal analysis studies, such as differential scanning calorimetry (DSC), to determine decomposition onsets and energies.
The purification of the final product and intermediates can also be challenging. The development of robust crystallization procedures or alternative purification techniques that avoid chromatography will be critical for efficient and cost-effective large-scale production. Furthermore, ensuring regiochemical control during the synthesis, particularly in the nitration and bromination steps, is vital to avoid the formation of difficult-to-separate isomers.
Emerging Roles in Interdisciplinary Chemical Research Fields
The unique structural and electronic properties of this compound make it an attractive scaffold for the development of tools for interdisciplinary research, particularly in the fields of chemical biology and materials science.
The 1,8-naphthyridine (B1210474) core is known to be a privileged structure in medicinal chemistry and has been incorporated into various biologically active compounds. acs.orgnih.gov The presence of the bromo and nitro groups on the this compound scaffold provides orthogonal handles for the attachment of reporter groups (e.g., fluorophores) or bioactive moieties. This makes it a promising candidate for the design of molecular probes and chemical biology tools to study biological processes. acs.org For instance, derivatives could be developed as fluorescent probes for sensing specific analytes or for imaging in living cells, leveraging the inherent fluorescence of some 1,8-naphthyridine derivatives. nih.govnih.govrsc.org
The electron-deficient nature of the molecule also suggests potential applications in materials science, for example, as a component in organic electronic materials or as a sensor for electron-rich analytes. The development of aza-aromatic compounds for applications such as redox flow batteries is an active area of research where derivatives of this scaffold could be explored. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-6-nitro-1,8-naphthyridine derivatives?
- Methodological Answer : Synthesis often involves multi-step functionalization of the 1,8-naphthyridine core. Key approaches include:
- Friedlander Reaction : Ionic liquid-catalyzed methods (e.g., using ethanol/piperidine) enable efficient sp³ C-H functionalization for styryl derivatives .
- One-Pot Synthesis : Combining heterocyclic ketone aminals, aldehydes, and malononitrile dimer under reflux conditions (e.g., ethanol, 70°C, 36 hours) .
- Halogenation/Nitration : Sequential bromination (e.g., using CuCl or NaNO₂/HBF₄) followed by nitration at the C-6 position, as seen in analogous 1,8-naphthyridine derivatives .
Q. How can the purity and structural integrity of synthesized this compound be verified?
- Methodological Answer :
- Elemental Analysis : Confirm stoichiometry (e.g., %C, %H, %N) via combustion analysis .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 551 M⁺ for bromo-nitro derivatives) .
- Melting Point (m.p.) : Compare observed m.p. (e.g., 151–153°C) to literature values .
- Theoretical Spectra : Use TD-DFT/B3LYP/6-31G(d) calculations to predict and cross-check experimental UV-Vis spectra .
Advanced Research Questions
Q. How do substituent modifications at the C-3 position influence the biological activity of 1,8-naphthyridine derivatives?
- Methodological Answer : Substituents at C-3 significantly alter binding affinity and thermodynamic profiles:
- Methyl Groups : Increase hydrophobicity and reduce entropy loss during DNA binding, enhancing affinity (e.g., ATMND binds cytosine with K = 1.9 × 10⁷ M⁻¹ vs. AND at 0.03 × 10⁷ M⁻¹) .
- Bromo-Nitro Groups : Electron-withdrawing groups (e.g., Br, NO₂) may enhance electrophilic reactivity, improving interactions with nucleophilic residues in biological targets. Optimize via structure-activity relationship (SAR) studies using IC₅₀ assays (e.g., IC₅₀ = 1.47–3.19 μM for MCF7 cytotoxicity) .
Q. What methodological approaches are recommended for analyzing binding interactions between this compound derivatives and biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and thermodynamic parameters (ΔH, ΔS). For example, methyl-substituted derivatives show ΔCp values ranging from −161 to −217 cal/mol·K, indicating hydrophobic dominance .
- Fluorescence Titration : Measure binding affinity in solution (e.g., 110 mM Na⁺, pH 7.0) using fluorophore-labeled DNA/protein targets .
- Melting Temperature (Tm) Assays : Assess stabilization of DNA duplexes upon ligand binding, with ΔTm > 5°C indicating strong interactions .
Q. How can researchers resolve contradictions in reported IC₅₀ values for 1,8-naphthyridine derivatives across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number (e.g., MCF7), incubation time (e.g., 48 hours), and reference drugs (e.g., staurosporine IC₅₀ = 4.51 μM) .
- Triangulate Data : Combine cytotoxicity assays (e.g., MTT, SRB) with mechanistic studies (e.g., apoptosis markers) to validate potency .
- Statistical Validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize solvent systems like ethanol/piperidine for greener, metal-free synthesis .
- Thermodynamic Profiling : Use ITC to dissect entropy/enthalpy contributions for rational drug design .
- Computational Validation : Pair experimental data with TD-DFT/B3LYP models to predict electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
